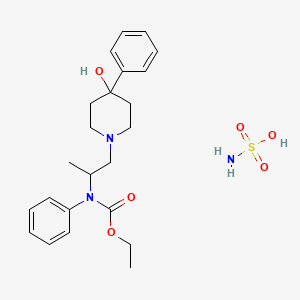![molecular formula C17H19NO B13763321 5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol CAS No. 7251-18-5](/img/structure/B13763321.png)
5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol is a chemical compound known for its unique structure and properties It belongs to the class of phenols and is characterized by the presence of a phenylmethylideneamino group attached to a methyl and isopropyl-substituted phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol typically involves the condensation of 5-methyl-2-(propan-2-yl)phenol with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the phenylmethylideneamino group. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phenylmethylideneamino group can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The phenylmethylideneamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thymol: 5-Methyl-2-(propan-2-yl)phenol, known for its antimicrobial properties.
Carvacrol: 5-Isopropyl-2-methylphenol, another phenolic compound with similar biological activities.
Uniqueness
5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol is unique due to the presence of the phenylmethylideneamino group, which imparts distinct chemical and biological properties compared to other phenolic compounds. This structural feature allows for specific interactions with molecular targets, leading to unique applications in various fields.
Properties
| 7251-18-5 | |
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-(benzylideneamino)-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C17H19NO/c1-12(2)15-10-16(13(3)9-17(15)19)18-11-14-7-5-4-6-8-14/h4-12,19H,1-3H3 |
InChI Key |
ZGGSOQNHPVVQAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=CC2=CC=CC=C2)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


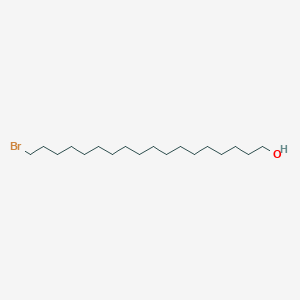
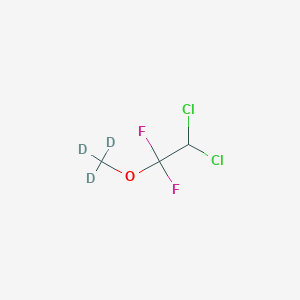
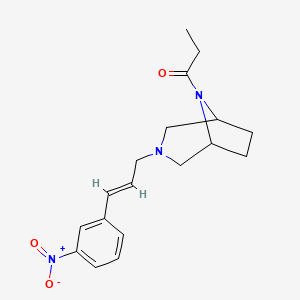


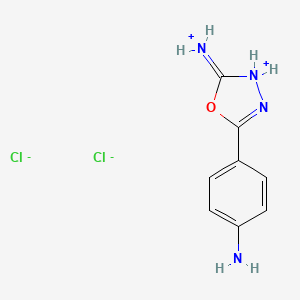
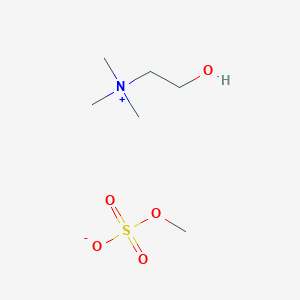

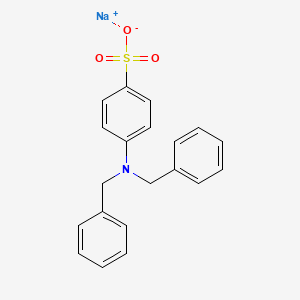

![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
